N-(2-methoxyethyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
This compound features a thiazolo[4,5-d]pyridazin core substituted with a 4-methoxyphenyl group at the 7-position and a methyl group at the 2-position. The acetamide side chain includes a 2-methoxyethyl group, which may enhance solubility and bioavailability.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-11-20-16-17(27-11)15(12-4-6-13(26-3)7-5-12)21-22(18(16)24)10-14(23)19-8-9-25-2/h4-7H,8-10H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWFGVMPXLTTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCCOC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazolopyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of the Methoxyphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a methoxyphenyl group is introduced to the thiazolopyridazinone core.
Attachment of the Acetamide Group: The final step involves the acylation of the intermediate compound with 2-methoxyethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-[2-Methyl-4-Oxo-7-(2-Thienyl)Thiazolo[4,5-d]Pyridazin-5(4H)-yl]Acetamide
- Core Structure : Thiazolo[4,5-d]pyridazin-4-one.
- Substituents :
- 7-position: 2-Thienyl (vs. 4-methoxyphenyl in the target compound).
- Acetamide side chain: 4-Chlorophenyl (vs. 2-methoxyethyl).
- Key Differences :
- The thienyl group at the 7-position may reduce aromatic π-stacking compared to the methoxyphenyl group.
- The 4-chlorophenyl substituent could increase lipophilicity but reduce solubility relative to the 2-methoxyethyl group.
2-[(5-Ethyl-1,6-Dihydro-4-Methyl-6-Oxo-2-Pyrimidinyl)Thio]-N-[4-(4-Methoxyphenyl)-2-Thiazolyl]Acetamide (ANO1-inh)
- Core Structure: Thiazole-pyrimidinone hybrid.
- Substituents :
- Thiazole ring: 4-Methoxyphenyl (similar to the target compound’s 7-position).
- Acetamide side chain: Pyrimidinyl-thio group.
- The methoxyphenyl group may contribute to target binding affinity, analogous to its role in the target compound.
Heterocyclic Acetamides with Varied Cores
(E)-N-(4-Methoxyphenyl)-2-(2-(4-Methoxystyryl)-4-Oxoquinazolin-3(4H)-yl)Acetamide (Compound 11o)
- Core Structure : Quinazolin-4-one.
- Substituents :
- Styryl group at the 2-position with a 4-methoxyphenyl moiety.
- Acetamide side chain: 4-Methoxyphenyl.
- Key Data :
- Melting point: 274–276°C (indicative of high crystallinity).
- Yield: 60% under reflux conditions, suggesting efficient synthesis compared to thiazolo-pyridazine analogs.
N-(3-(7-((2-Methoxy-4-(4-Methylpiperazin-1-yl)Phenyl)Amino)-2-Oxo-4-Propyl-Pyrimido[4,5-d][1,3]Oxazin-1(4H)-yl)Phenyl)Acrylamide (16c)
- Core Structure : Pyrimido[4,5-d][1,3]oxazin-2-one.
- Substituents :
- 7-position: 2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl (a bulkier substituent than the target compound’s 4-methoxyphenyl).
- Acrylamide side chain (vs. acetamide).
- Physicochemical Properties :
- HPLC purity: 99.34%, retention time: 9.37 min (indicative of high purity and moderate polarity).
Structural and Functional Analysis
Substituent Effects on Bioactivity
Biological Activity
N-(2-methoxyethyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies have shown that the compound inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Effects : In vitro studies have indicated that it may reduce the production of pro-inflammatory cytokines, highlighting its potential in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism and proliferation.
- Modulation of Signaling Pathways : It potentially modulates signaling pathways such as MAPK and PI3K/Akt, which are critical in regulating cell growth and survival.
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine production |
Case Studies
-
Antitumor Efficacy in Breast Cancer Cells :
A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates associated with caspase activation. -
Antimicrobial Activity Against Staphylococcus aureus :
In a separate study, the compound was tested against Staphylococcus aureus using the disk diffusion method. Zones of inhibition were measured, showing effective antibacterial activity at concentrations as low as 50 µg/mL. -
Anti-inflammatory Mechanism :
An investigation into the anti-inflammatory properties revealed that treatment with the compound led to a decrease in TNF-alpha levels in LPS-stimulated macrophages, suggesting its potential use in managing inflammatory responses.
Q & A
Q. How to design analogs with improved blood-brain barrier (BBB) penetration?
- Guidelines :
- Rule of 2 : MW < 450, LogP 2–3, hydrogen bond donors < 3 .
- Prodrug strategies : Esterify carboxyl groups to enhance passive diffusion .
- Validation : In situ perfusion models in rodents measure BBB permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
